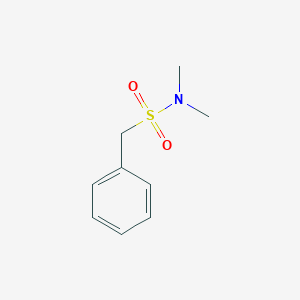
(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly in the formation of ylides, which are intermediates in the Wittig reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide, such as (4-Methylphenyl)methyl chloride, in the presence of a solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of phosphonium salts like this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and controlled environments ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Phosphonium salts can undergo oxidation to form phosphine oxides.
Reduction: These compounds can be reduced back to their corresponding phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Chemistry
Phosphonium salts are widely used in organic synthesis, particularly in the Wittig reaction to form alkenes. They also serve as phase-transfer catalysts in various reactions.
Biology
In biological research, phosphonium salts can be used as probes for studying cellular processes due to their ability to penetrate cell membranes.
Medicine
Some phosphonium salts have been investigated for their potential use in drug delivery systems, particularly for targeting mitochondria in cancer cells.
Industry
In the industrial sector, phosphonium salts are used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride involves the formation of ylides, which are key intermediates in the Wittig reaction. The ylide formation occurs through the deprotonation of the phosphonium salt, followed by nucleophilic attack on a carbonyl compound to form an alkene.
Comparison with Similar Compounds
Similar Compounds
- Benzyltriphenylphosphonium chloride
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium iodide
Uniqueness
(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and selectivity in chemical reactions compared to other phosphonium salts.
Properties
Molecular Formula |
C26H25ClP+ |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(4-methylphenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C26H24P.ClH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
InChI Key |
AZHSDLYDKBEFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)

![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)
![Ethanone, 1-[4-(tetradecyloxy)phenyl]-](/img/structure/B11952648.png)





![N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide](/img/structure/B11952677.png)



